![molecular formula C8H13ClN2 B1265854 Phenelzine hydrochloride CAS No. 5470-36-0](/img/structure/B1265854.png)
Phenelzine hydrochloride
Overview
Description
Phenelzine is a monoamine oxidase inhibitor (MAOI) used to treat certain types of depression . It is also known by the brand name Nardil .
Molecular Structure Analysis
Phenelzine has a molecular formula of C8H12N2 . It contains a total of 22 bonds, including 10 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 N hydrazine .
Chemical Reactions Analysis
Phenelzine acts as an inhibitor and substrate of monoamine oxidase, causing an elevation in brain levels of catecholamines and serotonin . It also has a similar structure to amphetamine, which explains its effect on the uptake and release of dopamine, noradrenaline, and serotonin .
Scientific Research Applications
Antidepressant
Phenelzine hydrochloride is a monoamine oxidase (MAO)-inhibiting antidepressant . It’s used in the treatment of certain depressive disorders and conditions. Its mechanism of action involves the inhibition of MAO, an enzyme that breaks down monoamine neurotransmitters in the brain. By inhibiting this enzyme, Phenelzine increases the levels of these neurotransmitters, which can help improve mood and reduce symptoms of depression .
Anxiolytic Properties
In addition to its antidepressant effects, Phenelzine also has anxiolytic properties . This means it can help reduce anxiety. It’s been reported in clinical studies to be effective in the treatment of anxiety disorders such as panic disorder and social anxiety disorder .
Neuroprotective Effects
Research has indicated that Phenelzine has neuroprotective effects . This means it can help protect neurons, or nerve cells, from damage or degeneration. This could potentially make it useful in the treatment of various neurological conditions .
Antimicrobial Properties
Phenazines, a class of compounds that includes Phenelzine, are known to exhibit a diverse range of biological properties, including antimicrobial properties . This means they can help kill or inhibit the growth of microorganisms, which could potentially make them useful in the treatment of various infections .
Antitumor Properties
Phenazines also have antitumor properties . This means they can help inhibit the growth of tumors, which could potentially make them useful in the treatment of various forms of cancer .
Antioxidant Properties
Finally, Phenazines have antioxidant properties . This means they can help protect cells from damage caused by free radicals, unstable molecules that can cause oxidative stress. This could potentially make them useful in the prevention of various diseases associated with oxidative stress, such as heart disease and certain types of cancer .
Mechanism of Action
Target of Action
Phenelzine hydrochloride primarily targets monoamine oxidase (MAO) , an enzyme responsible for the breakdown of neurotransmitters . It inhibits both isoforms of MAO, MAO-A and MAO-B, almost equally, with a slight preference for the former .
Mode of Action
Phenelzine hydrochloride acts as an inhibitor of monoamine oxidase. It prevents the breakdown of monoamine neurotransmitters such as serotonin, melatonin, norepinephrine, epinephrine, and dopamine . This leads to an increase in the extracellular concentrations of these neurochemicals, thereby altering neurochemistry and neurotransmission .
Biochemical Pathways
The inhibition of MAO by phenelzine hydrochloride affects several biochemical pathways. It results in increased endogenous concentrations of norepinephrine, dopamine, and serotonin . This drug also influences the GABA-glutamate balance in the brain, sequesters reactive aldehydes, and inhibits primary amine oxidase .
Pharmacokinetics
Phenelzine hydrochloride is well absorbed and primarily metabolized via monoamine oxidase. It is oxidized via monoamine oxidase (primary pathway) and acetylation (minor pathway). About 73% of the drug is excreted in urine as metabolites . The half-life elimination of phenelzine hydrochloride is approximately 11.6 hours .
Result of Action
The inhibition of MAO by phenelzine hydrochloride leads to increased concentrations of neurotransmitters in the brain. This results in mood elevation, making it effective in the treatment of conditions like atypical, nonendogenous, or neurotic depression . It also has neuroprotective/neurorescue properties .
Safety and Hazards
Phenelzine may cause some people to be agitated, irritable, or display other abnormal behaviors. It may also cause some people to have suicidal thoughts and tendencies or to become more depressed . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Phenelzine .
Future Directions
properties
IUPAC Name |
2-phenylethylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c9-10-7-6-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTQJIOOEPPOBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228145 | |
Record name | Hydrazine, (2-phenylethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenelzine hydrochloride | |
CAS RN |
5470-36-0, 77430-25-2 | |
Record name | Hydrazine, (2-phenylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5470-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenelzine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, (2-phenylethyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077430252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenelzine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazine, (2-phenylethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENELZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C3H00Y2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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